methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride
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Overview
Description
Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to amination using an appropriate amine, followed by purification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a powder and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(1R)-1-aminoethyl]-2-methoxybenzoate hydrochloride
- Ethyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride
- Methyl 5-[(1S)-1-aminoethyl]-2-ethoxybenzoate hydrochloride
Uniqueness
Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in research applications where precise molecular interactions are critical .
Properties
IUPAC Name |
methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)8-4-5-10(14-2)9(6-8)11(13)15-3;/h4-7H,12H2,1-3H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTOJVWYFWXJME-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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